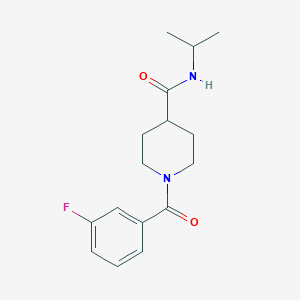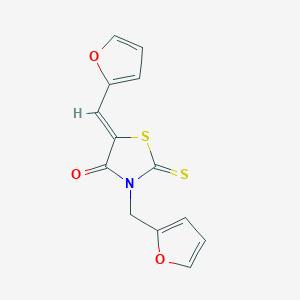
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,5-dimethylphenyl)urea
説明
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,5-dimethylphenyl)urea, commonly known as DPPU, is a synthetic chemical compound that has been extensively studied for its potential applications in various scientific research fields. DPPU is a urea-based herbicide that has been shown to be highly effective in controlling the growth of weeds in agricultural fields. In addition to its herbicidal properties, DPPU has also been investigated for its potential applications in the fields of medicine and biotechnology.
作用機序
DPPU works by inhibiting the activity of an enzyme called acetolactate synthase (ALS), which is responsible for the production of certain amino acids that are essential for the growth and development of plants. By inhibiting the activity of ALS, DPPU prevents the growth and development of weeds in agricultural fields. In addition to its herbicidal properties, DPPU has also been shown to have anti-inflammatory properties, which are thought to be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
DPPU has been shown to have a number of biochemical and physiological effects. In agricultural fields, DPPU inhibits the production of certain amino acids that are essential for the growth and development of plants, leading to the death of weeds. In addition, DPPU has been shown to have anti-inflammatory properties, which are thought to be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using DPPU in lab experiments is its high level of effectiveness in controlling the growth of weeds. In addition, DPPU has been shown to have anti-inflammatory properties, which make it a potentially useful tool for investigating the mechanisms of inflammation in various disease states. However, one limitation of using DPPU in lab experiments is that it can be toxic to certain plant species, which may limit its usefulness in certain research applications.
将来の方向性
There are a number of potential future directions for research on DPPU. One area of potential research is the development of new herbicides based on the structure of DPPU. Researchers may also investigate the potential applications of DPPU in the field of medicine, particularly in the treatment of inflammatory diseases. In addition, further research may be conducted to investigate the potential environmental impacts of using DPPU as an herbicide in agricultural fields.
科学的研究の応用
DPPU has been extensively studied for its potential applications in various scientific research fields. In the field of agriculture, DPPU has been shown to be highly effective in controlling the growth of weeds in agricultural fields. It has been shown to be effective against a wide range of weed species, including both grasses and broadleaf weeds. DPPU has also been investigated for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-ethylpent-1-yn-3-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-6-16(7-2,8-3)18-15(19)17-14-11-12(4)9-10-13(14)5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNPYXZBJBPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4760496.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)](/img/structure/B4760501.png)
![3-isopropyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760509.png)
![N,N-diethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4760511.png)
![2-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4760519.png)
![1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4760520.png)
![2-(3,4-dimethylphenyl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4760525.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4760528.png)
![2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzaldehyde](/img/structure/B4760531.png)


![4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4760558.png)
